N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide
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Overview
Description
N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide is a complex organic compound with a unique structure that includes a cyano group, a furan ring, and a butanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This process can be carried out under various conditions:
Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent: Ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate at 150°C
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Imidazole Derivatives: Compounds with imidazole rings, used in various therapeutic applications
Uniqueness
N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Biological Activity
N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-butanesulfonamide, with CAS number 173436-24-3, is a compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H18N2O5S. The compound features a sulfonamide group linked to a phenyl ring with a cyano-furan moiety, contributing to its unique reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C20H18N2O5S |
Molecular Weight | 366.43 g/mol |
CAS Number | 173436-24-3 |
Solubility | Soluble in DMSO |
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways such as the MAPK/ERK pathway.
Anti-inflammatory Effects
This compound has also shown promise in reducing inflammation. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
Case Studies
- Antitumor Efficacy : A recent study involving human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell proliferation and flow cytometry to analyze apoptosis rates.
- Inflammation Model : In an experimental model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and inflammatory markers compared to controls. Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues.
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli using disc diffusion methods. Results indicated zones of inhibition comparable to standard antibiotics, suggesting its potential utility in treating bacterial infections.
Properties
CAS No. |
173436-24-3 |
---|---|
Molecular Formula |
C15H16N2O4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[4-(4-cyano-5-oxo-2H-furan-3-yl)phenyl]butane-1-sulfonamide |
InChI |
InChI=1S/C15H16N2O4S/c1-2-3-8-22(19,20)17-12-6-4-11(5-7-12)14-10-21-15(18)13(14)9-16/h4-7,17H,2-3,8,10H2,1H3 |
InChI Key |
WMGVJGKEFGYOGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)C2=C(C(=O)OC2)C#N |
Origin of Product |
United States |
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